2-(5-Pyrimidinyl)benzonitrile

Catalog No.
S13354677
CAS No.
M.F
C11H7N3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Pyrimidinyl)benzonitrile

Product Name

2-(5-Pyrimidinyl)benzonitrile

IUPAC Name

2-pyrimidin-5-ylbenzonitrile

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C11H7N3/c12-5-9-3-1-2-4-11(9)10-6-13-8-14-7-10/h1-4,6-8H

InChI Key

KZLBQPHKMFHXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CN=C2

2-(5-Pyrimidinyl)benzonitrile is an organic compound characterized by the presence of a pyrimidine ring attached to a benzonitrile moiety. Its molecular formula is C12H8N2, and it features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing pharmaceuticals targeting various biological pathways.

Typical of both the pyrimidine and benzonitrile functionalities. Some notable reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can be substituted by electrophiles, allowing for the introduction of various substituents on the benzene ring.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Research indicates that compounds similar to 2-(5-Pyrimidinyl)benzonitrile exhibit significant biological activities, including:

  • Anticancer Properties: Some pyrimidine derivatives have shown efficacy against various cancer cell lines, suggesting that 2-(5-Pyrimidinyl)benzonitrile may also possess similar properties.
  • Antimicrobial Activity: Studies have indicated that certain pyrimidine-containing compounds exhibit antimicrobial effects, potentially making this compound useful in treating infections.
  • Inhibition of Enzymatic Activity: Pyrimidine derivatives are known to inhibit specific enzymes, which could be relevant for drug design targeting metabolic pathways.

The synthesis of 2-(5-Pyrimidinyl)benzonitrile can be achieved through several methods:

  • Bromination and Nucleophilic Substitution:
    • Starting with 2-bromopyridine and benzonitrile, a palladium-catalyzed coupling reaction can yield 2-(5-Pyrimidinyl)benzonitrile.
  • Cyclization Reactions:
    • A one-pot reaction involving the condensation of appropriate aldehydes with pyrimidine derivatives can lead to the formation of this compound.
  • Multi-step Synthesis:
    • This approach may involve the synthesis of intermediate compounds that are subsequently reacted to form 2-(5-Pyrimidinyl)benzonitrile.

2-(5-Pyrimidinyl)benzonitrile has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing new drugs targeting specific diseases.
  • Chemical Probes: It can serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-(5-Pyrimidinyl)benzonitrile focus on its binding affinities with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity and potential toxicity of the compound against cell lines or microbial strains.
  • Structure-Activity Relationship Analysis: To understand how modifications to the compound affect its biological activity.

Similar Compounds

Several compounds share structural similarities with 2-(5-Pyrimidinyl)benzonitrile. The following table highlights some of these compounds along with their unique features:

Compound NameStructure FeaturesUnique Properties
2-(4-Pyridinyl)benzonitrileContains a pyridine ringPotential anti-inflammatory activity
4-(5-Pyrimidinyl)phenolPyrimidine attached to a phenolic groupAntioxidant properties
BenzonitrileSimple nitrile without heterocyclic ringBasic building block in organic synthesis
2-(1H-pyrazol-4-yl)benzonitrilePyrazole instead of pyrimidineAnticancer properties

The uniqueness of 2-(5-Pyrimidinyl)benzonitrile lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to other similar compounds. Its dual functionality as both a nitrile and a heterocyclic compound enhances its potential as a versatile building block in medicinal chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

181.063997236 g/mol

Monoisotopic Mass

181.063997236 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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